molecular formula C15H18N2OS B12544443 N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12544443
M. Wt: 274.4 g/mol
InChI Key: SUCBJIUTSWEPEJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material sciences. This compound features a unique structure that combines a pyrrole ring, a benzothiophene moiety, and a carboxamide group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.

    Benzothiophene Formation: The benzothiophene moiety can be synthesized via the Fischer indole synthesis or by cyclization of appropriate thiophene precursors.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Pyrrole oxides and benzothiophene sulfoxides.

    Reduction: Amines and reduced benzothiophene derivatives.

    Substitution: Halogenated, sulfonated, or nitrated derivatives of the original compound.

Scientific Research Applications

N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Pharmaceuticals: The compound is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Material Sciences: It is investigated for its electronic properties, making it a candidate for organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-pyrrol-1-yl-1-benzothiophene-3-carboxamide: Lacks the tetrahydro moiety, which may affect its chemical reactivity and biological activity.

    N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide: Contains a benzofuran ring instead of a benzothiophene ring, which can alter its electronic properties and interactions with biological targets.

Uniqueness: : The presence of the tetrahydro moiety in N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide imparts unique steric and electronic properties, potentially enhancing its stability and reactivity compared to similar compounds. This structural feature may also influence its binding affinity and specificity towards biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C15H18N2OS/c1-16(2)14(18)13-11-7-3-4-8-12(11)19-15(13)17-9-5-6-10-17/h5-6,9-10H,3-4,7-8H2,1-2H3

InChI Key

SUCBJIUTSWEPEJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(SC2=C1CCCC2)N3C=CC=C3

Origin of Product

United States

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